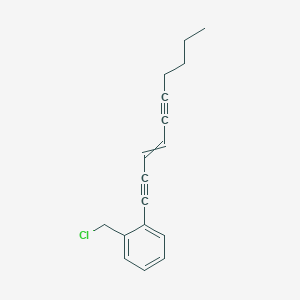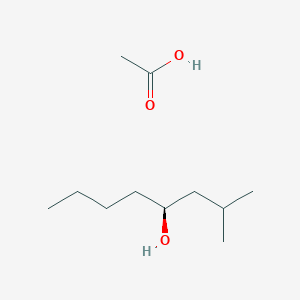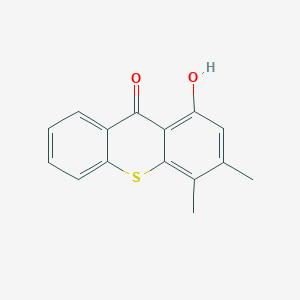
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under specific conditions to form the xanthone core . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of dyes, photoinitiators, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Vergleich Mit ähnlichen Verbindungen
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be compared with other similar compounds such as:
9H-Thioxanthen-9-one, 2-hydroxy-: This compound has a hydroxy group at a different position, leading to variations in its chemical behavior and applications.
Isopropyl-9H-thioxanthen-9-one: The presence of an isopropyl group instead of dimethyl groups results in different physical and chemical properties.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one:
The uniqueness of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
835596-87-7 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1-hydroxy-3,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(16)13-14(17)10-5-3-4-6-12(10)18-15(13)9(8)2/h3-7,16H,1-2H3 |
InChI-Schlüssel |
IOKIKICXWXGBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1C)SC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


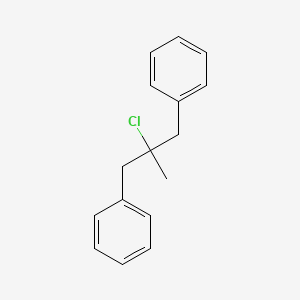
![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
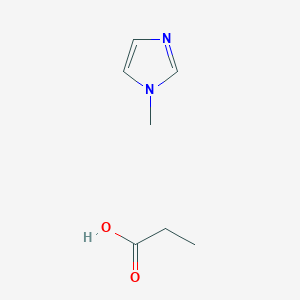
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
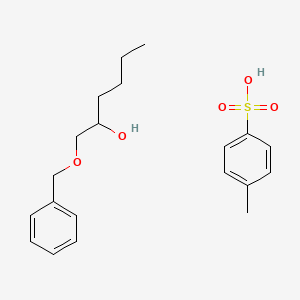
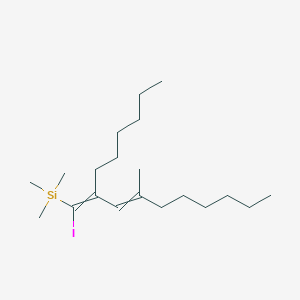
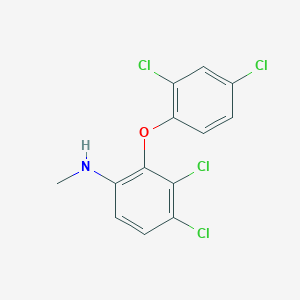
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
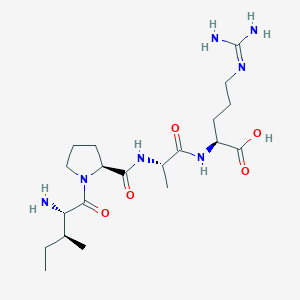
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
